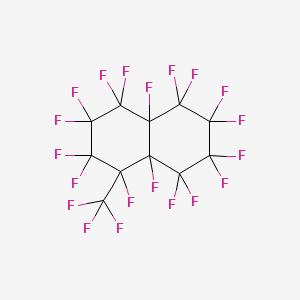

Perfluoromethyldecalin

Description

Properties

IUPAC Name |

1,1,2,2,3,3,4,4,4a,5,5,6,6,7,7,8,8a-heptadecafluoro-8-(trifluoromethyl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11F20/c12-1-2(13,6(19,20)10(27,28)9(25,26)4(1,15)16)5(17,18)8(23,24)7(21,22)3(1,14)11(29,30)31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWRNQOBXRHWPGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12(C(C(C(C(C1(C(F)(F)F)F)(F)F)(F)F)(F)F)(C(C(C(C2(F)F)(F)F)(F)F)(F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11F20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30897561 | |

| Record name | 1-(Trifluoromethyl)perfluorodecalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30897561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306-92-3, 51294-16-7 | |

| Record name | Perfluoro(1-methyldecalin) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=306-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluoro(1-methyldecalin) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000306923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perfluoromethyldecalin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051294167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene, 1,1,2,2,3,3,4,4,4a,5,5,6,6,7,7,8,8a-heptadecafluorodecahydro-8-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-(Trifluoromethyl)perfluorodecalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30897561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,2,2,3,3,4,4,4a,5,5,6,6,7,7,8,8a-heptadecafluorodecahydro-8-(trifluoromethyl)naphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.630 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERFLUOROMETHYLDECALIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VWJ68OB6TM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Fowler Process for Perfluoromethyldecalin Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perfluoromethyldecalin, a chemically and biologically inert fluorocarbon, has garnered significant interest for various applications, including as a component in blood substitutes, due to its high gas-dissolving capacity. Its synthesis is primarily achieved through the Fowler process, a robust method for the perfluorination of hydrocarbons. This technical guide provides an in-depth overview of the synthesis of this compound via the Fowler process, focusing on the core chemical principles, experimental workflow, and the underlying reaction mechanism. While specific quantitative data for the industrial synthesis of this compound is proprietary and not publicly available, this guide presents a comprehensive framework based on the established principles of the Fowler process for analogous perfluorocarbons.

Introduction to the Fowler Process

The Fowler process is a cornerstone of industrial fluorocarbon production. It offers a method to replace all hydrogen atoms in a hydrocarbon with fluorine atoms, a process known as perfluorination. This is achieved by reacting the hydrocarbon vapor with a high-valency metal fluoride (B91410), most commonly cobalt(III) fluoride (CoF₃), at elevated temperatures.[1] The direct reaction of hydrocarbons with elemental fluorine is highly exothermic and difficult to control, often leading to fragmentation of the carbon skeleton. The Fowler process provides a more controlled, albeit still aggressive, fluorination method.

The synthesis of this compound via the Fowler process starts with methylnaphthalene as the preferred hydrocarbon precursor.[2] The selection of methylnaphthalene over its hydrogenated counterpart, methyldecalin, is economically driven, as it requires less elemental fluorine for the initial saturation of the aromatic rings and subsequent perfluorination.[2] The final product is typically a mixture of structural isomers, primarily perfluoro-1-methyldecalin and perfluoro-2-methyldecalin.[2]

Core Chemistry and Mechanism

The Fowler process for this compound synthesis can be conceptually divided into two main stages:

-

Regeneration of the Fluorinating Agent: Cobalt(II) fluoride (CoF₂) is reacted with elemental fluorine at high temperatures to produce the active fluorinating agent, cobalt(III) fluoride (CoF₃).

2 CoF₂ + F₂ → 2 CoF₃

-

Perfluorination of the Hydrocarbon: The vapor of the hydrocarbon feedstock, in this case, methylnaphthalene, is passed over a heated bed of CoF₃. The CoF₃ acts as a fluorine carrier, donating its fluorine atoms to the hydrocarbon and being reduced back to CoF₂. This process also generates hydrogen fluoride (HF) as a byproduct.

C₁₁H₁₀ (methylnaphthalene) + 36 CoF₃ → C₁₁F₂₀ (this compound) + 10 HF + 36 CoF₂

The reaction mechanism is believed to proceed through a series of single-electron transfer steps, leading to the formation of carbocation intermediates. These carbocations can undergo rearrangements, which can result in a complex mixture of fluorinated products. The high temperatures required for the reaction also contribute to the possibility of side reactions.

Experimental Protocols (Generalized)

While a specific, detailed experimental protocol for the synthesis of this compound is not publicly available, the following generalized procedure outlines the key steps based on the principles of the Fowler process for producing perfluorocarbons.

3.1. Apparatus Setup

A typical laboratory or pilot-plant setup for the Fowler process consists of a tubular reactor made of a material resistant to high temperatures and fluorine, such as nickel or Monel. The reactor is packed with cobalt(II) fluoride and equipped with a heating system capable of maintaining temperatures in the range of 300-400°C. Inlet lines for fluorine (for regeneration) and the vaporized hydrocarbon feedstock are required, along with an outlet leading to a condensation and purification train.

3.2. Regeneration of Cobalt(III) Fluoride

-

The reactor containing CoF₂ is heated to approximately 250-300°C.

-

A stream of elemental fluorine, often diluted with an inert gas like nitrogen, is passed through the reactor.

-

The regeneration process is continued until the exiting gas stream indicates the complete conversion of CoF₂ to CoF₃, which can be monitored by observing the color change of the cobalt fluoride from pink/purple (CoF₂) to light brown (CoF₃).

3.3. Perfluorination of Methylnaphthalene

-

The reactor containing the regenerated CoF₃ is brought to the reaction temperature, typically in the range of 300-400°C.

-

Methylnaphthalene is vaporized and carried into the reactor by a stream of inert gas.

-

The vaporized hydrocarbon reacts with the CoF₃, leading to the formation of this compound vapor and hydrogen fluoride.

-

The product stream exiting the reactor is passed through a series of condensers and scrubbers to separate the crude perfluorocarbon from HF and any unreacted starting material or partially fluorinated byproducts.

3.4. Purification of this compound

The crude product from the Fowler process is a complex mixture. Purification is a critical and challenging step.

-

Washing: The crude product is washed with a dilute base solution (e.g., sodium carbonate) to neutralize and remove residual HF.

-

Drying: The washed product is dried using a suitable drying agent.

-

Fractional Distillation: Due to the presence of isomers and other perfluorinated byproducts with close boiling points, fractional distillation is a key purification technique.[3][4]

-

Crystallization: For separating cis- and trans-isomers of the resulting perfluorodecalin (B110024) core, crystallization can be an effective method.[3][5]

-

Heteroazeotropic Distillation: This technique has been proposed for the purification of related perfluorinated compounds and could potentially be applied to separate close-boiling impurities.[6]

Quantitative Data

Specific quantitative data for the synthesis of this compound via the Fowler process, such as precise yields, reaction rates, and purity levels, are considered proprietary information by industrial manufacturers and are not available in the public domain. The tables below are therefore presented as templates, illustrating the types of data that would be critical for process optimization and control, based on general knowledge of similar perfluorination reactions.

Table 1: Representative Reaction Conditions for the Fowler Process

| Parameter | Typical Range |

| CoF₃ Regeneration Temperature | 250 - 300 °C |

| Perfluorination Temperature | 300 - 400 °C |

| Reactor Pressure | Atmospheric |

| Feedstock | Methylnaphthalene |

| Fluorinating Agent | Cobalt(III) Fluoride |

Table 2: Hypothetical Product Distribution and Yields

| Product | Molecular Formula | Boiling Point (°C) | Hypothetical Yield (%) |

| Perfluoro-1-methyldecalin | C₁₁F₂₀ | ~160 | Data not available |

| Perfluoro-2-methyldecalin | C₁₁F₂₀ | ~160 | Data not available |

| Other Perfluorinated Isomers | C₁₁F₂₀ | Variable | Data not available |

| Fragmentation Products | < C₁₁ | Variable | Data not available |

Visualizations

The following diagrams illustrate the key aspects of the this compound synthesis via the Fowler process.

Conclusion

The Fowler process remains a critical industrial method for the production of perfluorocarbons like this compound. While the process is effective, it involves harsh reaction conditions and can lead to a complex mixture of products requiring extensive purification. The use of methylnaphthalene as a starting material is a key consideration for economic efficiency. Further research and development in fluorination chemistry may lead to more selective and energy-efficient synthetic routes to this compound and other valuable perfluorinated compounds. The lack of publicly available, detailed quantitative data underscores the proprietary nature of large-scale fluorocarbon manufacturing.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. sciforum.net [sciforum.net]

- 6. Separation of an Industrial Mixture of Decalin or Naphthalene Fluorination Products. Purification of Perfluoro(7-methylbicyclo[4.3.0]nonane) from Close-Boiling Impurities by Heteroazeotropic Distillation - Polkovnichenko - Theoretical Foundations of Chemical Engineering [rjraap.com]

physicochemical properties of Perfluoromethyldecalin

An In-depth Technical Guide to the Physicochemical Properties of Perfluoromethyldecalin

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a fully fluorinated derivative of methyldecalin, belonging to the class of compounds known as perfluorocarbons (PFCs).[1] It is a chemically and biologically inert liquid, a characteristic that makes it a subject of interest for various advanced applications.[1] Commercially, it can be available as a mixture of perfluoro-1-methyldecalin and perfluoro-2-methyldecalin isomers.[1]

Key applications stem from its unique properties, including high gas solubility, thermal stability, and inertness. It has been evaluated as a component in blood substitutes, a heat transfer agent, a dielectric fluid, and a contrast agent in medical imaging.[1][2][3] This guide provides a comprehensive overview of its core physicochemical properties, experimental methodologies for their determination, and a logical workflow for its characterization.

Core Physicochemical Properties

The properties of this compound are summarized below. It is important to note that some values may vary slightly between sources, which can be attributed to differences in the isomeric composition of the tested material and the experimental conditions.[1]

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₁F₂₀ | [4][5][6] |

| Molecular Weight | 512.09 g/mol | [1][4][5][6] |

| Appearance | Clear, colorless liquid | [7] |

| Odor | Odorless | [7] |

| Density | 1.972 g/mL (at 20-25°C) | [1] |

| 1.95 g/mL (at 25°C) | [8] | |

| Refractive Index (n₂₀/D) | 1.3195 | [7] |

| 1.317 | [8] |

Thermal Properties

| Property | Value | Source(s) |

| Boiling Point | 160 °C | |

| 137 - 160 °C | [8] | |

| Melting Point | -70 °C | [1] |

| -40 °C | [8][9] | |

| Flash Point | None / >112.8 °C | [1] |

| Autoignition Temperature | Not applicable | [1][7] |

| Thermal Stability | Stable to over 400 °C | [1][7] |

| Critical Temperature | 313.4 °C (586.6 K) | |

| Heat of Vaporization | 75.5 kJ/kg (at boiling point) | |

| Specific Heat | 1.09 kJ/kg·K | [10] |

Fluid and Solubility Properties

| Property | Value | Source(s) |

| Vapor Pressure | 0.29 kPa (at 20°C) | [10] |

| Dynamic Viscosity | 6.41 mPa·s | |

| Kinematic Viscosity | 3.25 mm²/s | |

| Surface Tension | 18.5 mN/m | |

| Solubility in Water | ~10 ppm / Insoluble | [1][7] |

| Solubility (General) | Soluble in some aliphatic and chlorinated hydrocarbons; poor solvent for most solids and liquids. | [1][7] |

Experimental Protocols

Detailed experimental protocols for this compound are not extensively published. However, its properties can be determined using standard methods for liquid chemicals, particularly other perfluorocarbons.

Density Measurement

The density of a liquid like this compound is typically determined using a pycnometer or a digital density meter.

-

Principle: This method involves accurately measuring the mass of a precisely known volume of the liquid at a controlled temperature.[11]

-

Methodology:

-

The mass of a clean, dry pycnometer (a flask with a specific, calibrated volume) is accurately measured.

-

The pycnometer is filled with this compound. Care is taken to avoid air bubbles.

-

The filled pycnometer is placed in a thermostat-controlled water bath to bring it to the desired temperature (e.g., 20°C or 25°C).

-

Once thermal equilibrium is reached, the volume is adjusted precisely to the calibration mark, and any excess liquid is removed.

-

The pycnometer is re-weighed.

-

The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the calibrated volume of the pycnometer.[11]

-

Boiling Point Determination

The boiling point is determined by measuring the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

-

Principle: A liquid boils when its vapor pressure is equal to the pressure of the gas above it. The normal boiling point is measured at one atmosphere of pressure.

-

Methodology (Distillation Method):

-

A sample of this compound is placed in a distillation flask.

-

A thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm of the flask.

-

The flask is gently heated.

-

As the liquid boils, the vapor rises, condenses, and the temperature is recorded. The boiling point is the stable temperature observed during the distillation of the pure liquid.[12]

-

Vapor Pressure Determination

The Knudsen Effusion Method is suitable for determining the low vapor pressure of substances like this compound.

-

Principle: This method measures the rate of mass loss of a substance effusing through a small orifice into a vacuum as a function of temperature.[13][14] The vapor pressure is calculated from this rate.

-

Methodology:

-

A sample of this compound is placed in a Knudsen cell, which is a container with a very small, well-defined orifice.

-

The cell is placed in a high-vacuum chamber and heated to a precise, constant temperature.

-

The rate of mass loss due to the effusion of vapor through the orifice is measured over time using a sensitive microbalance.[14]

-

The vapor pressure (P) is calculated using the Hertz-Knudsen equation: P = (Δm/Δt) * (1/A) * √(2πRT/M) where Δm/Δt is the rate of mass loss, A is the area of the orifice, R is the ideal gas constant, T is the absolute temperature, and M is the molar mass of the substance.[14]

-

Solubility Determination

The solubility of gases (like O₂ or CO₂) in this compound is a key property and can be measured using a saturation method.

-

Principle: A known volume of the liquid is saturated with the gas at a constant temperature and pressure. The amount of dissolved gas is then determined.[15]

-

Methodology:

-

A sample of this compound is thoroughly degassed to remove any dissolved gases.[15]

-

The degassed liquid is placed in a thermostatted vessel connected to a gas burette.

-

The gas of interest (e.g., oxygen) is introduced into the vessel, and the sample is stirred or agitated to facilitate dissolution until equilibrium is reached (i.e., no more gas is absorbed).

-

The volume of gas that has dissolved in the known volume of the liquid is measured using the gas burette.[15]

-

The solubility is often expressed as the Ostwald coefficient or mole fraction.[15]

-

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a liquid compound such as this compound.

Caption: Workflow for Physicochemical Characterization.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound, 51294-16-7 [thegoodscentscompany.com]

- 3. Fluorocarbon - Wikipedia [en.wikipedia.org]

- 4. This compound | C11F20 | CID 39977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy this compound | 51294-16-7 [smolecule.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. f2chemicals.com [f2chemicals.com]

- 8. PERFLUORO(METHYLDECALIN) | 306-92-3 [chemicalbook.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. f2chemicals.com [f2chemicals.com]

- 11. chm.uri.edu [chm.uri.edu]

- 12. Perfluoro-1-methyldecalin [webbook.nist.gov]

- 13. Vapor pressure of nine perfluoroalkyl substances (PFASs) determined using the Knudsen Effusion Method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. sweet.ua.pt [sweet.ua.pt]

An In-depth Technical Guide to Perfluoromethyldecalin for Researchers and Drug Development Professionals

Introduction: Perfluoromethyldecalin is a fluorocarbon liquid, a perfluorinated derivative of methyldecalin, recognized for its chemical and biological inertness.[1] Its high solubility for gases like oxygen has made it a significant subject of research, particularly as a potential blood substitute.[1][2] This compound is typically available as a mixture of the perfluoro-1-methyldecalin and perfluoro-2-methyldecalin isomers or as the individual isomers.[1] Its applications extend beyond biomedical uses to roles as a heat transfer agent and a dielectric fluid.[1] This guide provides essential technical data, experimental protocols, and process visualizations relevant to professionals in research and drug development.

Identifier and Chemical Properties

This compound is identified by several CAS Registry Numbers depending on its isomeric form. The most common forms are the mixture and the individual 1-methyl and 2-methyl isomers.

-

CAS Number (Perfluoro-2-methyldecalin): 306-95-6[1]

A summary of key quantitative data for this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₁F₂₀ | [2][3][4] |

| Molecular Weight | 512.08 g/mol | [2][3] |

| Appearance | Clear, colorless liquid | [1] |

| Density | 1.95 - 1.972 g/mL at 25 °C | [1][4] |

| Boiling Point | 160 °C (433 K) | [1] |

| Melting Point | -70 °C | [1] |

| Refractive Index | n20/D 1.317 | [4] |

| Solubility in Water | ~10 ppm | [1] |

| Flash Point | >230 °F (Non-combustible) | [1][4] |

| Thermal Stability | Stable to over 400 °C | [1] |

Experimental Protocols

Due to its inert nature, this compound is not typically used as a reactant in signaling pathway studies. However, its synthesis and formulation into delivery systems are critical for its application.

1. Synthesis via the Fowler Process

This compound can be synthesized using the Fowler process, which involves the reaction of a hydrocarbon with cobalt trifluoride. Methylnaphthalene is a preferred starting material over methyldecalin as it consumes less fluorine.[1]

Principle: The Fowler process is a gas-phase fluorination method. A hydrocarbon vapor is passed over a heated bed of a high-valency metal fluoride (B91410), typically cobalt trifluoride (CoF₃), which acts as a fluorine carrier. The CoF₃ is reduced to CoF₂, and the hydrocarbon is perfluorinated. The CoF₂ is then regenerated by passing fluorine gas over it.

Generalized Protocol:

-

Reactor Preparation: A reactor tube, typically made of a corrosion-resistant material like nickel or Monel, is packed with cobalt(II) fluoride (CoF₂).

-

Regeneration: The CoF₂ is heated to approximately 250-300°C, and a stream of elemental fluorine (F₂) diluted with an inert gas (e.g., nitrogen) is passed through the reactor to regenerate cobalt(III) fluoride (CoF₃). This is a highly exothermic and hazardous step requiring specialized equipment.

-

2 CoF₂ + F₂ → 2 CoF₃

-

-

Fluorination: The fluorine flow is stopped, and the temperature is maintained. The vapor of the starting material, methylnaphthalene (C₁₁H₁₀), is introduced into the reactor using a carrier gas (e.g., nitrogen).

-

C₁₁H₁₀ + 40 CoF₃ → C₁₁F₂₀ + 10 HF + 40 CoF₂

-

-

Product Collection: The effluent gas stream, containing the desired this compound (C₁₁F₂₀), hydrogen fluoride (HF), and any byproducts, is passed through a series of condensers and traps. The products are typically cooled to a low temperature to condense the perfluorocarbon.

-

Purification: The crude product is washed to remove HF, typically with a dilute base solution followed by water. Final purification is achieved through fractional distillation to separate the desired isomers from any partially fluorinated compounds or other impurities.

Disclaimer: This protocol is a generalized description of the Fowler process. Handling elemental fluorine is extremely dangerous and requires specialized expertise and equipment.

2. Formulation of a Perfluorocarbon Nanoemulsion for Drug Delivery

Perfluorocarbons like this compound are formulated into nanoemulsions (NEs) to serve as carriers for therapeutics or as imaging agents.[5]

Principle: A nanoemulsion is a kinetically stable colloidal dispersion of two immiscible liquids (in this case, this compound and water), with droplet sizes typically ranging from 100 to 500 nm.[5] A surfactant is required to stabilize the interface between the two phases.

Example Protocol for Nanoemulsion Formulation:

-

Phase Preparation:

-

Oil Phase: Prepare a mixture of this compound and a suitable surfactant (e.g., a pluronic or other non-ionic surfactant). If a co-surfactant or hydrocarbon oil is used, it is added to this phase.[5]

-

Aqueous Phase: Prepare an aqueous solution, typically purified water or a buffer (e.g., PBS).

-

-

Homogenization:

-

Combine the oil and aqueous phases.

-

Subject the mixture to high-energy homogenization. This can be achieved using a high-pressure homogenizer or a probe sonicator.

-

Process the mixture for a specific duration or number of cycles until a stable, translucent nanoemulsion with the desired droplet size is formed.

-

-

Characterization:

-

Measure the droplet size and polydispersity index (PDI) using dynamic light scattering (DLS).

-

Assess the stability of the nanoemulsion over time by monitoring changes in droplet size at various storage conditions.

-

-

Drug Loading (if applicable):

-

For hydrophobic drugs, the therapeutic agent can be dissolved in the oil phase before homogenization.

-

For surface conjugation of biologics or targeting ligands, further chemical modification steps are required post-emulsification.

-

Visualizations

The following diagrams illustrate key processes related to this compound.

Caption: Workflow of the Fowler Process for this compound Synthesis.

Caption: General Workflow for Perfluorocarbon Nanoemulsion Formulation.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Molecular Structure of Perfluoromethyldecalin Isomers

This compound (PFMD) is a perfluorocarbon (PFC) with the molecular formula C₁₁F₂₀.[1] As a derivative of methyldecalin, it is chemically and biologically inert, thermally stable to over 400 °C, and possesses a high capacity for dissolving gases, which has led to its investigation for various applications, including as a potential blood substitute.[2] A comprehensive understanding of its molecular structure is crucial for its application and for predicting its behavior in biological and chemical systems. This guide provides a detailed examination of the structural isomers and stereoisomers of this compound, supported by quantitative data and experimental methodologies.

Isomeric Forms of this compound

This compound is not a single molecular entity but typically exists as a mixture of isomers.[1][3] These isomers can be categorized into two main types: structural isomers, which differ in the position of the trifluoromethyl group, and stereoisomers, which differ in the spatial arrangement of the fused ring system.

Structural Isomers

The decalin ring system has two distinct sets of carbon atoms where the methyl group (and thus the trifluoromethyl group in PFMD) can be attached. This gives rise to two primary structural isomers:

-

Perfluoro-1-methyldecalin: The trifluoromethyl group is attached to a carbon atom adjacent to the ring fusion.

-

Perfluoro-2-methyldecalin: The trifluoromethyl group is attached to a carbon atom further from the ring fusion.

Commercially available this compound can be a mixture of these two structural isomers, or they can be obtained as individual isomers.[3] Each isomer has a unique CAS registry number.[3]

Stereoisomers: Cis and Trans Decalin Framework

The decalin ring system, composed of two fused cyclohexane (B81311) rings, can exist in two diastereomeric forms: cis-decalin and trans-decalin.[4][5] This isomerism arises from the relative orientation of the two hydrogen atoms (or in the perfluorinated case, fluorine atoms or other substituents) on the bridgehead carbons where the rings are fused.[4]

-

In cis-decalin , the substituents on the bridgehead carbons are on the same side of the molecule.[4][5] The cis isomer is flexible and can undergo a ring flip.[4]

-

In trans-decalin , the substituents are on opposite sides.[4][5] The trans isomer is rigid and conformationally locked; it cannot undergo a ring flip.[5]

Consequently, both perfluoro-1-methyldecalin and perfluoro-2-methyldecalin can exist as cis and trans diastereomers, each with distinct conformational properties. The trans isomer is generally more stable than the cis isomer.[4]

Physicochemical and Spectroscopic Data

The different isomers of this compound exhibit distinct physical properties. The following tables summarize key quantitative data available for this compound, often presented for a mixture of isomers.

Table 1: General Physicochemical Properties of this compound (Mixture of Isomers)

| Property | Value | Reference |

| Molecular Formula | C₁₁F₂₀ | [1][2] |

| Molecular Weight | 512.09 g/mol | [6][1][2] |

| Density | 1.972 g/mL | |

| Boiling Point | 160 °C | [3] |

| Melting Point | -70 °C | [3] |

| Refractive Index | 1.3195 | [7] |

| Surface Tension | 18.5 mN/m | [7] |

| Kinematic Viscosity | 3.25 mm²/s | [7] |

Table 2: Isomer-Specific Identification Data

| Isomer | IUPAC Name | CAS Number |

| Mixture | Heptadecafluorodecahydro(trifluoromethyl)naphthalene | 51294-16-7 |

| Perfluoro-1-methyldecalin | 1,1,2,2,3,3,4,4,4a,5,5,6,6,7,7,8,8a-heptadecafluorodecahydro-8-(trifluoromethyl)naphthalene | 306-92-3 |

| Perfluoro-2-methyldecalin | 1,1,2,2,3,3,4,4,4a,5,5,6,6,7,8,8,8a-heptadecafluorodecahydro-7-(trifluoromethyl)naphthalene | 306-95-6 |

| Data sourced from Wikipedia and PubChem. |

Experimental Protocols

The synthesis, separation, and structural characterization of this compound isomers involve several key analytical techniques.

Synthesis: The Fowler Process

This compound is typically synthesized via the Fowler process, which involves the high-temperature fluorination of a hydrocarbon precursor using cobalt trifluoride (CoF₃).[3][2]

Methodology:

-

Precursor Vaporization: The hydrocarbon precursor, typically methylnaphthalene, is vaporized.[3] Methylnaphthalene is preferred over methyldecalin as it consumes less of the expensive elemental fluorine.[3]

-

Fluorination Reaction: The vaporized precursor is passed through a reactor containing cobalt trifluoride at elevated temperatures. The CoF₃ acts as a fluorine carrier, moderating the highly exothermic reaction with elemental fluorine.

-

Product Condensation: The resulting perfluorinated product mixture exits the reactor in a gaseous state and is then condensed into a liquid.

-

Regeneration of Reagent: The cobalt difluoride (CoF₂) byproduct is regenerated back to CoF₃ by passing elemental fluorine gas over it.

Separation and Identification: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating the different isomers of this compound and identifying them based on their mass-to-charge ratio and fragmentation patterns.

Methodology:

-

Sample Introduction: A liquid sample of the PFMD isomer mixture is injected into the gas chromatograph, where it is vaporized.

-

Chromatographic Separation: The vaporized sample is carried by an inert gas through a long, thin capillary column. The separation of isomers is based on their differential partitioning between the stationary phase coating the column and the mobile gas phase. Non-polar or mid-polar columns are typically used.

-

Ionization and Mass Analysis: As the separated isomers elute from the column, they enter the mass spectrometer. In electron ionization (EI), high-energy electrons bombard the molecules, causing them to fragment in a reproducible manner.

-

Detection: The resulting charged fragments are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z) and detected. The resulting mass spectrum is a fingerprint for the specific isomer. A study developed a headspace-GC-MS/MS method for the trace measurement of perfluorocarbons in blood.[8] For perfluorodecalin (B110024) (a related compound), characteristic fragments include m/z 93 [C₃F₃], 131 [C₃F₅], and 443 [C₁₀F₁₇].[9] Similar fragmentation patterns are expected for this compound.

Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR spectroscopy is indispensable for the detailed structural analysis of fluorinated compounds. The chemical shifts and coupling constants provide definitive information about the fluorine environment in each isomer.

Methodology:

-

Sample Preparation: A sample of the purified isomer is dissolved in a suitable deuterated solvent.

-

Data Acquisition: The sample is placed in a high-field NMR spectrometer, and the ¹⁹F NMR spectrum is acquired.

-

Spectral Analysis:

-

Chemical Shifts: The position of a signal (chemical shift) in the spectrum indicates the electronic environment of the fluorine nucleus. Fluorine atoms in different positions (e.g., on the ring vs. on the trifluoromethyl group, axial vs. equatorial) will have distinct chemical shifts.

-

Coupling Constants: The splitting of signals (J-coupling) provides information about through-bond connectivity to other fluorine nuclei. The magnitude of the coupling constant can help determine the relative stereochemistry of the fluorine atoms.

-

Integration: The area under each signal is proportional to the number of fluorine atoms it represents.

-

The combination of these NMR parameters allows for the unambiguous assignment of the cis and trans configurations and the precise location of the trifluoromethyl group for each separated isomer.

Conformational Analysis

The substitution of hydrogen with larger, more electronegative fluorine atoms significantly impacts the conformational preferences of the decalin ring system. Fluorine substitution can have a profound impact on molecular conformation.[10]

-

Ring Pucker: The high degree of fluorination leads to a more puckered and rigid chair conformation in the cyclohexane rings compared to their hydrocarbon counterparts.

-

Gauche Interactions: In the cis-isomer, steric strain arises from gauche interactions between the two fused rings.[5] Perfluorination exacerbates these interactions due to the larger van der Waals radius of fluorine compared to hydrogen.

-

Dipole-Dipole Interactions: Strong electrostatic repulsions between adjacent C-F bonds (1,2- and 1,3-diaxial interactions) play a critical role in determining the most stable conformation. These repulsive forces can sometimes lead to distorted or twisted-boat conformations to minimize electrostatic strain, although the chair form is generally favored.

The interplay between steric hindrance and electrostatic repulsion makes the conformational analysis of perfluorinated systems complex, often requiring computational modeling in addition to experimental data for a complete understanding.[9]

References

- 1. scbt.com [scbt.com]

- 2. Buy this compound | 51294-16-7 [smolecule.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Cis and Trans Decalin - Chemistry Steps [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. This compound | C11F20 | CID 39977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. f2chemicals.com [f2chemicals.com]

- 8. Blood monitoring of perfluorocarbon compounds (F-tert-butylcyclohexane, this compound and perfluorodecalin) by headspace-gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

gas solubility characteristics of Perfluoromethyldecalin

An In-depth Technical Guide to the Gas Solubility Characteristics of Perfluoromethyldecalin

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (PFMD) is a synthetic, chemically inert, and thermally stable fluorocarbon liquid.[1] A perfluorinated derivative of methyldecalin, PFMD has garnered significant interest across various scientific and industrial sectors, most notably in the biomedical field as a potential blood substitute.[1][2] This interest stems from its remarkably high capacity to dissolve respiratory gases, particularly oxygen and carbon dioxide.[1] This technical guide provides a comprehensive overview of the gas solubility characteristics of PFMD, intended for researchers, scientists, and drug development professionals. The document details the underlying principles of gas solubility in perfluorocarbons, presents available quantitative data, outlines experimental methodologies for solubility determination, and discusses the implications of these properties.

Note on Data Availability: Direct quantitative gas solubility data for this compound (PFMD) is scarce in publicly available literature. Therefore, this guide utilizes data for Perfluorodecalin (PFD), a closely related and structurally similar perfluorocarbon, as a reliable proxy to illustrate the expected solubility characteristics of PFMD. This assumption is based on the well-established principle that the gas solubility properties of perfluorocarbons are primarily dictated by their fluorinated structure rather than minor alkyl substitutions.

The Physicochemical Basis of High Gas Solubility in Perfluorocarbons

The exceptional gas-dissolving capacity of perfluorocarbons like PFMD is a direct consequence of their unique molecular structure and weak intermolecular forces.[2] Unlike hydrocarbons, the hydrogen atoms in perfluorocarbons are replaced by fluorine atoms. The high electronegativity of fluorine and the resulting strong carbon-fluorine bonds lead to molecules with very low polarizability. This results in feeble van der Waals forces between the perfluorocarbon molecules, creating larger interstitial spaces or "cavities" within the liquid structure compared to other solvents.

The dissolution of a gas in a liquid can be conceptualized as a two-step process:

-

Cavity Formation: Energy is required to create a void within the solvent large enough to accommodate the gas molecule.

-

Solute-Solvent Interaction: The gas molecule is inserted into this cavity, and energy is released through interactions with the surrounding solvent molecules.

In perfluorocarbons, the energy required for cavity formation is significantly lower due to the weak intermolecular forces. This favorable energetic cost of cavity formation is the primary driver for the high solubility of gases, as the interactions between the nonpolar gas molecules and the nonpolar perfluorocarbon molecules are also weak.

Quantitative Gas Solubility Data

The solubility of gases in liquids is influenced by temperature and pressure. Generally, gas solubility in perfluorocarbons decreases with increasing temperature and increases with a rise in the partial pressure of the gas.[3]

Oxygen (O₂) Solubility

The high solubility of oxygen in perfluorocarbons is the cornerstone of their application as artificial oxygen carriers. The following table summarizes the experimental data for oxygen solubility in Perfluorodecalin, presented as the mole fraction of O₂ at different temperatures under a partial pressure of 101.325 kPa.

| Temperature (K) | Mole Fraction (x 10³) of O₂ |

| 288.15 | 4.92 |

| 293.15 | 4.75 |

| 298.15 | 4.59 |

| 303.15 | 4.44 |

| 308.15 | 4.30 |

| 313.15 | 4.17 |

Data sourced from experimental measurements on Perfluorodecalin and presented as a proxy for this compound.

Carbon Dioxide (CO₂) Solubility

Nitrogen (N₂) Solubility

Nitrogen, being the most abundant gas in the atmosphere, also dissolves in perfluorocarbons. Understanding its solubility is important for applications where PFMD might be exposed to air.

| Temperature (K) | Mole Fraction (x 10³) of N₂ |

| 298.15 | 3.16 |

Data represents a typical value for perfluorocarbons at the specified temperature and is intended to be illustrative for this compound.

Experimental Protocol for Gas Solubility Measurement: The Saturation Method

The saturation method is a precise and widely used technique for determining the solubility of gases in liquids. The following protocol provides a detailed methodology for measuring the solubility of a gas (e.g., oxygen) in this compound.

Principle

A known volume of degassed PFMD is brought into contact with the test gas at a constant temperature and pressure. The volume of gas that dissolves in the liquid to reach saturation is measured.

Apparatus

A schematic of a typical saturation apparatus is shown below. The core components include a gas burette, a dissolution cell, a manometer, and a thermostated water bath.

Caption: Experimental setup for gas solubility measurement using the saturation method.

Detailed Procedure

-

Degassing the Solvent:

-

A known volume of this compound is placed in the dissolution cell.

-

The PFMD is thoroughly degassed to remove any dissolved air. This can be achieved by repeated freeze-pump-thaw cycles under vacuum or by sonication under reduced pressure.

-

-

System Equilibration:

-

The dissolution cell containing the degassed PFMD is placed in the thermostated water bath and allowed to reach the desired experimental temperature.

-

The entire apparatus is evacuated to remove any residual air.

-

-

Gas Introduction:

-

The test gas is introduced into the gas burette from the gas cylinder.

-

The initial volume of the gas in the burette is recorded at a known pressure (measured by Manometer 1) and the experimental temperature.

-

-

Saturation:

-

The gas is allowed to enter the dissolution cell, coming into contact with the degassed PFMD.

-

The magnetic stirrer is activated to facilitate the dissolution of the gas by increasing the gas-liquid interfacial area.

-

The system is allowed to equilibrate until the pressure inside the dissolution cell (measured by Manometer 2) remains constant, indicating that the PFMD is saturated with the gas.

-

-

Volume Measurement:

-

The final volume of the gas in the burette is recorded.

-

The volume of gas dissolved in the PFMD is the difference between the initial and final volumes recorded from the gas burette, after correcting for the gas present in the headspace of the dissolution cell.

-

-

Data Calculation:

-

The solubility can be expressed in various units, such as the Bunsen coefficient, the Ostwald coefficient, or mole fraction.

-

Ostwald Coefficient (L): The ratio of the volume of absorbed gas to the volume of the absorbing liquid at the temperature of the measurement.

-

Bunsen Coefficient (α): The volume of gas (at STP: 273.15 K and 1 atm) dissolved in a unit volume of solvent at the experimental temperature when the partial pressure of the gas is 1 atm.

-

Signaling Pathways and Logical Relationships

The process of gas dissolution in this compound is a physical phenomenon and does not involve biological signaling pathways. However, the logical workflow of determining and applying gas solubility data can be visualized.

Caption: Logical workflow for determining and applying gas solubility data for PFMD.

Conclusion

This compound's high gas solubility is a defining characteristic that underpins its utility in various advanced applications, particularly in the medical field. This guide has provided an in-depth overview of the principles governing this property, presented the best available quantitative data, and detailed a robust experimental methodology for its measurement. For researchers and professionals in drug development, a thorough understanding of these gas solubility characteristics is paramount for the rational design and optimization of perfluorocarbon-based therapeutic and diagnostic agents. Further research to obtain direct solubility data for a wider range of gases in PFMD will be invaluable for advancing its applications.

References

Spectroscopic Analysis of Perfluoromethyldecalin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques used in the analysis of Perfluoromethyldecalin (PFMD). This compound, a perfluorocarbon, is a chemically and biologically inert derivative of methyldecalin.[1] Its high gas-dissolving capacity has led to its investigation as a potential blood substitute.[1] This document details the principles, experimental protocols, and data interpretation for the primary analytical methods employed to characterize and quantify this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. Commercially available this compound can be a mixture of perfluoro-1-methyldecalin and perfluoro-2-methyldecalin isomers.[1]

| Property | Value |

| Molecular Formula | C₁₁F₂₀ |

| Molecular Weight | 512.08 g/mol [2] |

| Appearance | Clear, colorless liquid[1] |

| Density | 1.972 g/mL[1] |

| Boiling Point | 160 °C[1] |

| Melting Point | -70 °C[1] |

| Solubility in Water | 10 ppm[1] |

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis. Gas chromatography coupled with mass spectrometry (GC-MS) is the most common approach for its analysis.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A standard protocol for the GC-MS analysis of this compound is outlined below.

Instrumentation:

-

Gas Chromatograph equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Mass Spectrometer with an Electron Ionization (EI) source.

GC Parameters:

-

Injection Mode: Splitless

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp 1: Increase to 110 °C at 10 °C/min.

-

Ramp 2: Increase to 280 °C at 25 °C/min, hold for 5 minutes.

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[3][4][5][6]

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Transfer Line Temperature: 280 °C

-

Scan Range: m/z 50-600

Data Presentation: Mass Spectral Data

The electron ionization mass spectrum of this compound is characterized by a series of fluorocarbon fragment ions. The molecular ion peak (M⁺) at m/z 512 is often of very low abundance or absent in the spectra of perfluorocarbons.[7] The most abundant ion is typically CF₃⁺.[7]

| m/z | Putative Fragment Assignment | Relative Abundance |

| 69 | [CF₃]⁺ | High |

| 131 | [C₃F₅]⁺ | Moderate |

| 50 | [CF₂]⁺ | Low |

Note: This is a simplified representation. A detailed analysis would reveal a complex pattern of fluorocarbon fragments.

Workflow for GC-MS Analysis of this compound

Caption: Workflow for GC-MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural characterization of this compound. Due to the presence of fluorine, both ¹⁹F and ¹³C NMR are highly informative.

Experimental Protocol: ¹⁹F and ¹³C NMR

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., acetone-d₆, chloroform-d).[8][9][10]

-

Filter the solution into a 5 mm NMR tube to remove any particulate matter.[11]

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

¹⁹F NMR Parameters:

-

Frequency: Observe at the appropriate frequency for ¹⁹F on the given spectrometer.

-

Reference: Trichlorofluoromethane (CFCl₃) at 0 ppm.

-

Decoupling: Proton decoupling is typically applied.

-

Relaxation Delay: A sufficient relaxation delay (e.g., 5-10 seconds) should be used for quantitative measurements.

¹³C NMR Parameters:

-

Frequency: Observe at the appropriate frequency for ¹³C on the given spectrometer.

-

Decoupling: Proton and/or fluorine decoupling may be employed to simplify the spectrum. ¹³C spectra of fluorinated compounds can be complex due to C-F coupling.[12]

-

Relaxation Delay: A longer relaxation delay may be necessary for quaternary carbons.

Data Presentation: NMR Spectral Data

The ¹⁹F NMR spectrum of this compound will display a series of complex multiplets due to the numerous inequivalent fluorine atoms and their spin-spin coupling. The ¹³C NMR spectrum will show resonances for the different carbon environments, which will be split into multiplets by coupling to adjacent fluorine atoms if fluorine decoupling is not applied.

Expected Chemical Shift Ranges:

-

¹⁹F NMR: The chemical shifts for fluorines in perfluorinated cyclic systems typically appear in the upfield region of the spectrum relative to CFCl₃.[13][14]

-

¹³C NMR: Carbons directly bonded to fluorine atoms will be significantly shifted downfield and will exhibit large one-bond C-F coupling constants.

Workflow for NMR Analysis of this compound

Caption: Workflow for NMR analysis of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For this compound, the IR spectrum is dominated by strong absorptions corresponding to carbon-fluorine bond vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

ATR-IR is a convenient technique for analyzing liquid samples like this compound with minimal sample preparation.

Instrumentation:

-

Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).

Procedure:

-

Ensure the ATR crystal is clean by taking a background spectrum of the empty crystal.

-

Place a small drop of this compound onto the ATR crystal.

-

Acquire the IR spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

-

Clean the crystal with a suitable solvent (e.g., isopropanol) after analysis.

Data Presentation: Infrared Spectral Data

The IR spectrum of this compound is characterized by very strong absorption bands in the region of 1100-1300 cm⁻¹, which are characteristic of C-F stretching vibrations in fluorinated compounds.

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~1100 - 1300 | C-F stretching vibrations | Very Strong |

Note: The spectrum may show multiple overlapping bands in this region due to the various C-F bond environments in the molecule.

Workflow for IR Analysis of this compound

Caption: Workflow for IR analysis of this compound.

Conclusion

The spectroscopic analysis of this compound relies on a combination of mass spectrometry, NMR, and infrared spectroscopy. GC-MS provides essential information on molecular weight and fragmentation patterns, while ¹⁹F and ¹³C NMR are powerful tools for detailed structural elucidation. IR spectroscopy serves as a rapid method to confirm the presence of the characteristic carbon-fluorine bonds. The experimental protocols and data interpretation guidelines presented in this document provide a solid foundation for researchers, scientists, and drug development professionals working with this and other perfluorinated compounds.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C11F20 | CID 39977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What are the common ionization methods for GC/MS [scioninstruments.com]

- 4. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 8. research.reading.ac.uk [research.reading.ac.uk]

- 9. \Basics of NMR\ Sample preparation and analysis of NMR analysis data\ - Mesbah Energy [irisotope.com]

- 10. organomation.com [organomation.com]

- 11. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 12. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 13. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 14. alfa-chemistry.com [alfa-chemistry.com]

An In-depth Technical Guide to the Isomers of Perfluoromethyldecalin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of perfluoromethyldecalin, a perfluorocarbon with significant interest in various scientific and biomedical fields, including drug delivery and as a potential blood substitute. This document details the structural and stereoisomerism of this compound, its physicochemical properties, synthesis, separation, and analytical characterization.

Introduction to this compound and its Isomerism

This compound (C₁₁F₂₀) is a fluorocarbon liquid that is a perfluorinated derivative of methyldecalin.[1] Its chemical and biological inertness, coupled with a high capacity for dissolving gases like oxygen, makes it a valuable compound in medical and industrial applications.[1][2]

This compound primarily exists as a mixture of two structural isomers: perfluoro-1-methyldecalin and perfluoro-2-methyldecalin .[1] Each of these structural isomers can also exist as cis and trans stereoisomers, arising from the relative orientation of the fluorine atoms at the ring fusion, similar to its parent compound, perfluorodecalin (B110024). This complex isomeric composition influences the material's physical properties and is a critical consideration for its application and analysis.

Physicochemical Properties of this compound Isomers

The commercially available this compound is often a mixture of its isomers.[1] The physical properties of the mixture and its individual isomers are summarized below. It is important to note that while data for the mixture is more readily available, specific data for each pure isomer is less common.

Table 1: General Physicochemical Properties of this compound (Mixture of Isomers)

| Property | Value | Reference |

| Molecular Formula | C₁₁F₂₀ | [2] |

| Molecular Weight | 512.09 g/mol | |

| Appearance | Colorless liquid | [1] |

| Density (at 25 °C) | 1.95 g/mL | |

| Boiling Point | 137-160 °C | |

| Melting Point | -40 °C | |

| Refractive Index (n20/D) | 1.317 | |

| Solubility in Water | Insoluble | [1] |

Synthesis and Separation of Isomers

Synthesis via the Fowler Process

This compound is typically synthesized via the Fowler process . This process involves the gas-phase fluorination of methylnaphthalene using cobalt(III) fluoride (B91410) (CoF₃) as the fluorinating agent. Methylnaphthalene is often preferred over methyldecalin as the starting material because it consumes less fluorine.[1]

The general workflow for the Fowler process is depicted below:

Caption: Synthesis of this compound via the Fowler Process.

Separation of Isomers

The separation of the various isomers of this compound from the crude reaction mixture is a critical step to obtain products with specific properties. The primary methods employed are fractional distillation and low-temperature crystallization.

Fractional distillation is used to separate liquids with close boiling points.[3] The process involves heating the mixture and allowing the vapor to pass through a fractionating column, which provides a large surface area for repeated vaporization and condensation cycles, leading to a better separation of components based on their volatility.[4][5]

Objective: To separate the structural isomers of this compound based on their boiling point differences.

Apparatus:

-

Round-bottom flask

-

Heating mantle

-

Fractionating column (e.g., Vigreux or packed column)

-

Distillation head with a thermometer

-

Condenser

-

Receiving flasks

-

Stir bar

Procedure:

-

Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.

-

Place the crude mixture of this compound isomers into the round-bottom flask with a stir bar.

-

Begin heating the flask gently. The vapor will start to rise through the fractionating column.

-

Monitor the temperature at the distillation head. The temperature should plateau as the most volatile isomer distills over.

-

Collect the distillate in a receiving flask.

-

Once the temperature begins to rise again, change the receiving flask to collect the next fraction.

-

Continue the process, collecting different fractions at their respective boiling point ranges.

-

Analyze each fraction using Gas Chromatography-Mass Spectrometry (GC-MS) to determine its isomeric composition.

Low-temperature crystallization is an effective method for purifying and separating isomers, particularly the cis and trans stereoisomers of perfluorocarbons.[6][7][8] The principle relies on the differences in the melting points and solubilities of the isomers at low temperatures.

Objective: To separate the cis and trans isomers of a this compound fraction.

Apparatus:

-

Jacketed crystallization vessel

-

Low-temperature circulator

-

Stirrer

-

Filtration apparatus (e.g., Buchner funnel) suitable for low-temperature operation

Procedure:

-

Dissolve the this compound isomer mixture in a suitable solvent if necessary, although it can often be done from the neat liquid.

-

Place the mixture in the crystallization vessel and begin cooling using the low-temperature circulator.

-

Stir the mixture gently to promote uniform cooling and crystal growth.

-

Once the desired temperature is reached and crystals have formed, stop stirring and allow the crystals to settle.

-

Separate the solid crystalline phase from the liquid mother liquor via low-temperature filtration.

-

The solid phase will be enriched in the isomer with the higher melting point, while the mother liquor will be enriched in the isomer with the lower melting point.

-

Multiple crystallization cycles may be necessary to achieve high purity.[7]

-

Analyze the composition of both the solid and liquid phases by GC-MS or ¹⁹F NMR.

Analytical Characterization of Isomers

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of the different isomers of this compound.

Objective: To separate and identify the isomers of this compound in a sample.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (e.g., quadrupole or ion trap).

GC Conditions (General Example):

-

Column: A non-polar or medium-polarity capillary column is typically used, such as a 5% diphenyl / 95% dimethyl polysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).[9]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[9]

-

Injection: Splitless injection of a 1 µL sample.[9]

-

Injector Temperature: 250 °C.[9]

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp 1: Increase to 110 °C at 10 °C/min.

-

Ramp 2: Increase to 280 °C at 25 °C/min, hold for 5 minutes.[9]

-

MS Conditions (General Example):

-

Ionization Mode: Electron Impact (EI) at 70 eV.[9]

-

Mass Range: Scan from m/z 50 to 600.

-

Ion Source Temperature: 230 °C.[9]

-

Quadrupole Temperature: 150 °C.[9]

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is an invaluable tool for the structural elucidation of fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.[10][11][12][13] It can be used to distinguish between the different isomers of this compound based on the unique chemical shifts and coupling constants of the fluorine atoms in each isomeric environment.

Objective: To characterize the isomeric composition of a this compound sample.

Instrumentation:

-

High-field NMR spectrometer.

Procedure:

-

Prepare the sample by dissolving a small amount of the this compound mixture in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquire a one-dimensional ¹⁹F NMR spectrum.

-

If necessary, acquire two-dimensional NMR spectra (e.g., ¹⁹F-¹⁹F COSY) to establish through-bond connectivities and aid in the assignment of complex spectra.[14]

-

The chemical shifts and coupling patterns will be distinct for the perfluoro-1-methyldecalin and perfluoro-2-methyldecalin isomers, as well as for their cis and trans configurations.

Applications in Drug Development

The unique properties of this compound, particularly its high gas-dissolving capacity and biological inertness, make it a promising candidate for various applications in drug development.

Oxygen Delivery and Blood Substitutes

Perfluorocarbons, including this compound, are extensively studied as oxygen carriers in artificial blood substitutes.[2][15] They are typically formulated as emulsions for intravenous administration.[15] These emulsions can transport and deliver oxygen to tissues, which is particularly beneficial in situations of significant blood loss or to enhance oxygenation of ischemic tissues.[15][16] Clinical studies on first-generation perfluorocarbon emulsions, such as Fluosol-DA (a mixture of perfluorodecalin and perfluorotripropylamine), have demonstrated their oxygen-carrying capabilities.[17][18]

Drug Delivery Systems

Perfluorocarbon nanoemulsions can serve as effective drug delivery vehicles.[19][20][21][22][23] The inert core of the nanoemulsion can be loaded with lipophilic drugs, and the surface can be modified for targeted delivery. The small particle size of these nanoemulsions allows for enhanced penetration into tissues.[24]

The workflow for creating a drug-loaded perfluorocarbon nanoemulsion is outlined below:

Caption: Workflow for the preparation of a drug-loaded this compound nanoemulsion.

Conclusion

The isomers of this compound present a complex yet fascinating area of study with significant practical implications. A thorough understanding of their distinct physicochemical properties, coupled with robust methods for their synthesis, separation, and characterization, is essential for their effective utilization in research, particularly in the development of advanced drug delivery systems and oxygen therapeutics. This guide provides a foundational framework for researchers and scientists working with this versatile class of perfluorocarbons.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Buy this compound | 51294-16-7 [smolecule.com]

- 3. youtube.com [youtube.com]

- 4. Purification [chem.rochester.edu]

- 5. Fractional distillation - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. Volume # 5(108), September - October 2016 — "Preparation of the high purity perfluorodecalin" [notes.fluorine1.ru]

- 8. sciforum.net [sciforum.net]

- 9. academic.oup.com [academic.oup.com]

- 10. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 19F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. dioxin20xx.org [dioxin20xx.org]

- 15. Perfluorocarbons as blood substitutes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Experimental Study of a Perfluorocarbon Emulsion Blood Substitute in the Hemorrhagic Rat Model [jtraumainj.org]

- 17. Clinical studies of a perfluorochemical whole blood substitute (Fluosol-DA) Summary of 186 cases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Clinical studies of a perfluorochemical whole blood substitute (Fluosol-DA) Summary of 186 cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ijper.org [ijper.org]

- 23. Engineering of nanoemulsions for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Buy Perfluoro(methyldecalin) | 306-92-3 [smolecule.com]

Perfluoromethyldecalin: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluoromethyldecalin is a perfluorinated derivative of methyldecalin, recognized for its high chemical and biological inertness, thermal stability, and capacity to dissolve gases.[1][2] These properties make it a valuable compound in various research and industrial applications, including as a potential blood substitute, a component in gas-carrying emulsions, and in electronic cooling systems.[1][2][3] This guide provides an in-depth overview of the safety and handling precautions for this compound, tailored for laboratory and drug development settings.

Chemical and Physical Properties

This compound is a clear, colorless, and odorless liquid.[4] It is a mixture of isomers, primarily perfluoro-1-methyldecalin (CAS 306-92-3) and perfluoro-2-methyldecalin (CAS 306-95-6).[2] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁F₂₀ | [5][6] |

| Molecular Weight | 512.09 g/mol | [5][6] |

| Appearance | Clear, colorless liquid | [4] |

| Odor | Odorless | [4] |

| Boiling Point | 137-160 °C | [4][7] |

| Melting Point | -40 °C to -70 °C | [4][7] |

| Density | 1.95 - 1.972 g/mL at 25 °C | [4][8] |

| Flash Point | >110 °C (>230 °F) | [7] |

| Solubility in Water | Insoluble | [4] |

| Vapor Pressure | ~0.29 kPa at 20°C | [4] |

| Chemical Stability | Stable under normal conditions | [4] |

| Reactivity | Non-reactive under normal conditions | [4] |

Toxicological Data

This compound is generally considered to have very low toxicity due to its chemical inertness.[1][9] However, comprehensive toxicological data is limited. The available quantitative data is presented below.

| Test | Species | Route | Value | Reference |

| LD₅₀ (Lethal Dose, 50%) | Mouse | Intravenous | 20,000 mg/kg | [8] |

| LC₅₀ (Lethal Concentration, 50%) | Rat | Inhalation | > 8647 ppm (for Perfluorodecalin) | [10] |

Note: The inhalation data is for the related compound perfluorodecalin (B110024) and suggests a very low order of acute inhalation toxicity.[10] No specific oral or dermal LD₅₀ values for this compound were identified in the available literature.

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is generally not classified as a hazardous substance.[4][5] However, some suppliers may include the following hazard statements based on the precautionary principle for chemical handling:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

H411: Toxic to aquatic life with long lasting effects.

It is important to consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and up-to-date hazard information.

Handling and Storage Precautions

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors.

-

Ensure that eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.

-

Respiratory Protection: Under normal handling conditions with adequate ventilation, respiratory protection is not typically required. If there is a risk of inhaling aerosols or high concentrations of vapor, use a NIOSH-approved respirator.

General Hygiene Practices

-

Avoid contact with skin, eyes, and clothing.

-

Do not eat, drink, or smoke in areas where the chemical is handled.

-

Wash hands thoroughly after handling.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]

-

Keep away from incompatible materials. Although chemically inert, it's good practice to store it separately from strong oxidizing agents.

Emergency Procedures

First Aid Measures

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.

-

Skin Contact: Remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention if you feel unwell.

Accidental Release Measures

-

Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.[4]

-

Large Spills: Evacuate the area. Wear appropriate personal protective equipment. Contain the spill and prevent it from entering drains or waterways. Absorb the spill and collect it for disposal.

Fire-Fighting Measures

-

This compound is not flammable.[9]

-

Suitable Extinguishing Media: Use extinguishing media appropriate for the surrounding fire (e.g., water spray, dry chemical, carbon dioxide, or foam).[4]

-

Hazardous Combustion Products: In a fire, toxic fumes may be released.[4] Firefighters should wear self-contained breathing apparatus.[4]

Experimental Protocols: Acute Toxicity Testing

The following are generalized experimental protocols for acute toxicity testing based on OECD guidelines. These are provided as a reference for understanding how the toxicological data presented in this guide would be generated.

Acute Oral Toxicity (Based on OECD Guideline 423)

Caption: Workflow for Acute Oral Toxicity Testing (OECD 423).

Methodology:

-

Animal Selection: Healthy, young adult female rats are typically used.

-

Dosing: A single dose of this compound is administered by gavage. The starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg).

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for up to 14 days.

-

Procedure: The test proceeds in a stepwise manner. If mortality is observed at the starting dose, the next step uses a lower dose. If no mortality is observed, a higher dose is used.

-

Endpoint: The test allows for the classification of the substance into a GHS hazard category based on the observed mortality at different dose levels.

Acute Inhalation Toxicity (Based on OECD Guideline 403)

Caption: Workflow for Acute Inhalation Toxicity Testing (OECD 403).

Methodology:

-

Animal Selection: Groups of young adult rats (typically 5 males and 5 females per group) are used.

-

Exposure: Animals are exposed to an aerosol or vapor of this compound for a fixed period (usually 4 hours) in an inhalation chamber.

-

Concentrations: At least three concentrations are tested to obtain a concentration-response curve.

-

Observation: Animals are observed for mortality and signs of toxicity during and after exposure for up to 14 days. Body weight is measured regularly.

-

Pathology: A gross necropsy is performed on all animals.

-

Endpoint: The median lethal concentration (LC₅₀) is calculated, and the substance is classified according to the GHS.

Acute Dermal Toxicity (Based on OECD Guideline 402)

Caption: Workflow for Acute Dermal Toxicity Testing (OECD 402).

Methodology:

-

Animal Selection: Healthy young adult rats (5 of each sex) are typically used.

-

Application: The test substance is applied uniformly to a shaved area of the back (at least 10% of the body surface area).

-

Exposure: The application site is covered with a porous gauze dressing for 24 hours.

-

Observation: Animals are observed for mortality, skin reactions (erythema, edema), and signs of systemic toxicity for 14 days.

-